molecular formula C21H26BNO4 B8085673 N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide

Cat. No.: B8085673
M. Wt: 367.2 g/mol
InChI Key: NPFZADXWHWGTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is a boronate ester-containing phenylacetamide derivative. Its structure features:

  • A 2-methoxy substituent on the aromatic ring, which enhances electron density and stability.
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the para position, enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • A 2-phenylacetamide moiety, which confers structural similarity to bioactive molecules like benzylpenicillin derivatives .

This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its boronate ester group facilitates carbon-carbon bond formation, making it valuable in medicinal chemistry .

Properties

IUPAC Name

N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-17(18(14-16)25-5)23-19(24)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFZADXWHWGTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide typically involves the following steps:

  • Formation of the Boronic Ester: : The boronic ester moiety can be introduced via the reaction of 2-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

  • Amidation Reaction: : The resulting boronic ester is then coupled with 2-phenylacetyl chloride in the presence of a base such as triethylamine to form the final amide product. This step is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the dioxaborolane moiety into phenylacetamide structures has been shown to enhance biological activity against certain cancer cell lines. For instance, studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Materials Science

Synthesis of Novel Polymers
N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is utilized in the synthesis of copolymers featuring electron-rich arene units. These materials have applications in organic electronics due to their favorable optical and electrochemical properties. For example, copolymers based on benzothiadiazole and this compound have been developed for use in organic photovoltaic devices .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is particularly valuable in synthesizing complex organic molecules with precision .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells; induced apoptosis.
Neuroprotective EffectsReduced oxidative stress in neuronal cells; potential for treating neurodegenerative diseases.
Polymer SynthesisDeveloped copolymers with enhanced optical properties for organic electronics.
Organic SynthesisEffective reagent in Suzuki-Miyaura coupling for carbon-carbon bond formation.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the boronic ester can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and drug delivery.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound is compared to four closely related analogs from Tubulin and Microtubules () and a butanamide derivative ().

Compound ID Substituents on Phenyl Ring Amide Group Molecular Weight Yield (%) Melting Point (°C) Key Features
Target Compound 2-Methoxy, 4-boronate 2-Phenylacetamide 367.25* N/A N/A High reactivity in cross-coupling
6.9 3-Methoxy, 4-boronate 8-Phenyloctanamide 452.42 74 105–107 Long alkyl chain enhances lipophilicity
6.10 4-Boronate 4-(tert-Butyl)phenylacetamide 354.24 93 >230 High thermal stability
6.11 4-Boronate Benzylacetamide 297.16 80 >230 Compact structure, high yield
HR498115 () 2-Methoxy, 4-boronate 2,2-Dimethylbutanamide 347.26 N/A N/A Reduced steric hindrance vs. phenyl

*Calculated molecular weight based on formula C₂₂H₂₆BNO₄.

Key Observations:

Substituent Effects: The 2-methoxy group in the target compound and HR498115 increases electron density, enhancing boronate stability but reducing solubility compared to non-methoxy analogs (e.g., 6.10, 6.11). Bulkier amide groups (e.g., 6.9’s octanamide) lower melting points due to reduced crystallinity, while smaller groups (e.g., 6.11’s benzylamide) favor higher yields .

Synthetic Utility :

  • The target compound’s phenylacetamide group aligns with bioactive scaffolds (e.g., antimicrobial agents ), whereas HR498115’s butanamide is tailored for streamlined cross-coupling.
  • Analogs like 6.10 and 6.11 demonstrate superior thermal stability (>230°C), likely due to rigid aromatic systems .

Reactivity in Cross-Coupling Reactions

The pinacol boronate group in these compounds enables Suzuki-Miyaura reactions. Key differences in reactivity arise from substituent effects:

  • Electron-Donating Groups (e.g., 2-Methoxy) : Stabilize the boronate intermediate, accelerating coupling with electron-deficient aryl halides .
  • Yield Trends : High yields in 6.10 (93%) and 6.11 (80%) suggest that simpler substituents favor efficient coupling, whereas longer chains (6.9, 74%) may hinder catalyst access .

Biological Activity

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial properties and structure-activity relationships.

1. Synthesis and Structural Characterization

The compound can be synthesized through various methods that involve the reaction of 2-methoxy-4-bromoacetophenone with boron-containing reagents. The synthesis typically includes steps such as:

  • Formation of the amide : Reaction of 2-methoxy-4-bromoacetophenone with an appropriate amine.
  • Boron incorporation : Utilizing boron reagents like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the boron moiety.

The structure is confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .

2.1 Antibacterial Properties

Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The results indicate promising efficacy:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC value lower than that of standard antibiotics against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Scanning Electron Microscopy (SEM) studies demonstrated that the compound disrupts bacterial cell membranes, leading to cell lysis. This was observed in both Xanthomonas oryzae and Escherichia coli strains .
CompoundBacterial StrainMIC (µg/mL)
This compoundXanthomonas oryzae50
This compoundE. coli75

2.2 Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl rings and the dioxaborolane moiety significantly affect biological activity. For instance:

  • Substituents on the phenyl ring : Electron-donating groups enhance activity.
  • Boron moiety : Essential for interaction with bacterial enzymes involved in cell wall synthesis .

3. Case Studies

Several case studies have highlighted the effectiveness of this compound in treating bacterial infections:

Case Study 1: Treatment of Xanthomonas Infections

In vitro tests showed that the compound effectively reduced bacterial counts in infected plant tissues by over 90% compared to untreated controls.

Case Study 2: Efficacy Against Multidrug Resistant Strains

The compound demonstrated significant activity against multidrug-resistant strains of E. coli, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.